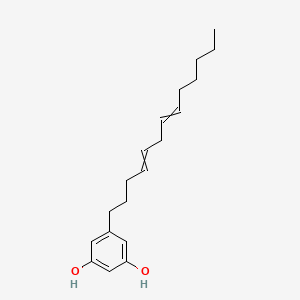
5-(Trideca-4,7-dien-1-YL)benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol is a chemical compound that belongs to the class of resorcinols It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a trideca-4,7-dien-1-yl chain at position 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as resorcinol and trideca-4,7-dien-1-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The resorcinol is reacted with trideca-4,7-dien-1-yl bromide in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the trideca-4,7-dien-1-yl chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of ethers and esters.
Applications De Recherche Scientifique
5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to antioxidant defense and cellular stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Pentadec-8-en-1-yl)benzene-1,3-diol
- 5-(Pentadeca-8,11-dien-1-yl)benzene-1,3-diol
Uniqueness
5-(Trideca-4,7-dien-1-yl)benzene-1,3-diol is unique due to its specific trideca-4,7-dien-1-yl chain, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
865244-95-7 |
|---|---|
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
5-trideca-4,7-dienylbenzene-1,3-diol |
InChI |
InChI=1S/C19H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h6-7,9-10,14-16,20-21H,2-5,8,11-13H2,1H3 |
Clé InChI |
DWGFCVWXMWMPHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCCCC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(But-3-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12535863.png)
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)

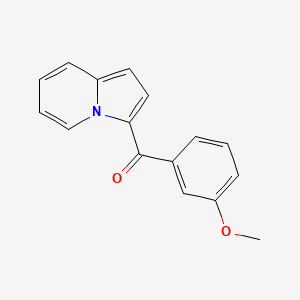
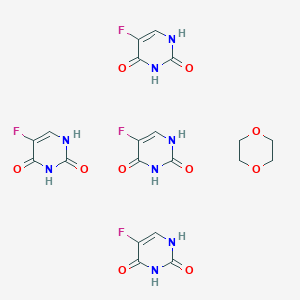
![1-[(16-Sulfanylhexadecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535912.png)
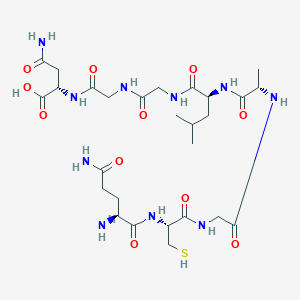
![Isothiazole, 4-(4-fluorophenyl)-5-methyl-3-[4-(methylsulfonyl)phenyl]-](/img/structure/B12535928.png)
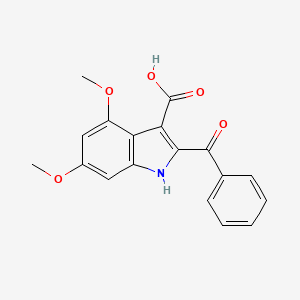
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol](/img/structure/B12535932.png)
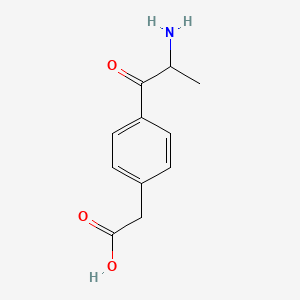
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
